molecular formula C20H22N2O5 B12925782 (R)-3-((R)-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid

(R)-3-((R)-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid

Cat. No.: B12925782
M. Wt: 370.4 g/mol
InChI Key: NEBIMQKBXFHDQB-RHSMWYFYSA-N
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Description

®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is a complex organic compound that features a furan ring, a pyrrolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the pyrrolidine ring can modulate the activity of various proteins. The propanoic acid moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-3-(®-1-(Furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamido)-3-(o-tolyl)propanoic acid apart is its combination of a furan ring, a pyrrolidine ring, and a propanoic acid moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C20H22N2O5

Molecular Weight

370.4 g/mol

IUPAC Name

(3R)-3-[[(3R)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]amino]-3-(2-methylphenyl)propanoic acid

InChI

InChI=1S/C20H22N2O5/c1-13-5-2-3-7-16(13)17(10-19(24)25)21-20(26)14-9-18(23)22(11-14)12-15-6-4-8-27-15/h2-8,14,17H,9-12H2,1H3,(H,21,26)(H,24,25)/t14-,17-/m1/s1

InChI Key

NEBIMQKBXFHDQB-RHSMWYFYSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)[C@@H]2CC(=O)N(C2)CC3=CC=CO3

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)C2CC(=O)N(C2)CC3=CC=CO3

Origin of Product

United States

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